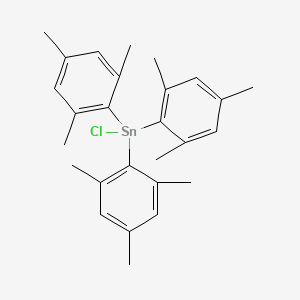
Cobalt--praseodymium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt-praseodymium (2/1) is an intermetallic compound composed of cobalt and praseodymium in a 2:1 ratio. This compound is part of the broader category of rare-earth intermetallics, which are known for their unique magnetic, electrical, and catalytic properties. The combination of cobalt and praseodymium results in a material that exhibits interesting physical and chemical characteristics, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt-praseodymium (2/1) can be synthesized using several methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, cobalt and praseodymium powders are mixed in the desired stoichiometric ratio and subjected to high temperatures (around 800-1000°C) in an inert atmosphere to facilitate the formation of the intermetallic compound . The reaction is often monitored using techniques such as differential thermal analysis (DTA) and thermogravimetry (TG) to ensure complete formation of the desired phase .
Industrial Production Methods
On an industrial scale, the production of cobalt-praseodymium (2/1) may involve more advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The molten mixture is typically cast into molds and then subjected to annealing processes to achieve the desired microstructure and properties.
化学反応の分析
Types of Reactions
Cobalt-praseodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations and reactivity of both cobalt and praseodymium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides such as praseodymium oxide and cobalt oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of praseodymium or cobalt atoms with other metals, altering the properties of the compound.
Major Products Formed
The major products formed from these reactions include various oxides, such as praseodymium oxide (PrO2) and cobalt oxide (CoO), as well as mixed oxides and other intermetallic compounds depending on the specific reaction conditions .
科学的研究の応用
Cobalt-praseodymium (2/1) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical imaging techniques.
作用機序
The mechanism by which cobalt-praseodymium (2/1) exerts its effects is largely dependent on its electronic structure and the interactions between cobalt and praseodymium atoms. The compound’s magnetic properties arise from the unpaired electrons in the d-orbitals of cobalt and the f-orbitals of praseodymium. These interactions result in strong magnetic coupling, which is exploited in various applications such as magnetic sensors and data storage devices .
類似化合物との比較
Cobalt-praseodymium (2/1) can be compared with other similar intermetallic compounds, such as:
Cobalt-neodymium (2/1): Similar in structure but with different magnetic and catalytic properties due to the presence of neodymium instead of praseodymium.
Cobalt-samarium (2/1): Known for its high magnetic strength and stability, often used in permanent magnets.
Cobalt-yttrium (2/1): Exhibits unique electronic properties and is used in various electronic and catalytic applications.
The uniqueness of cobalt-praseodymium (2/1) lies in its combination of magnetic, electrical, and catalytic properties, which are tailored by the specific interactions between cobalt and praseodymium atoms.
特性
CAS番号 |
12017-40-2 |
|---|---|
分子式 |
Co2Pr |
分子量 |
258.77405 g/mol |
IUPAC名 |
cobalt;praseodymium |
InChI |
InChI=1S/2Co.Pr |
InChIキー |
JIXVWLTWRARFDA-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)

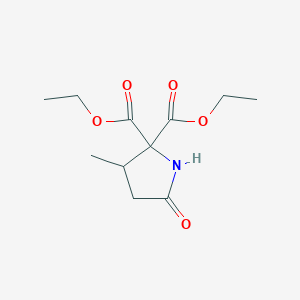
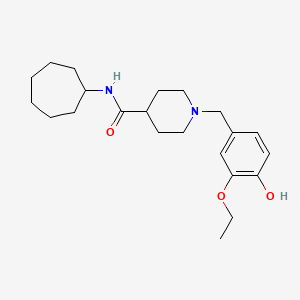
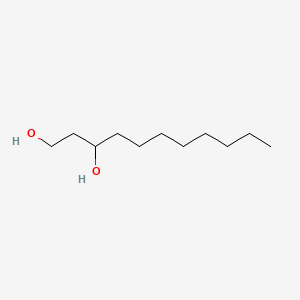
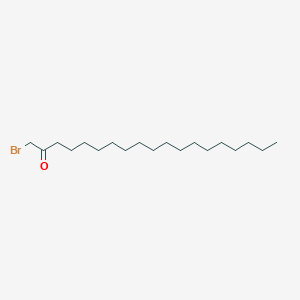

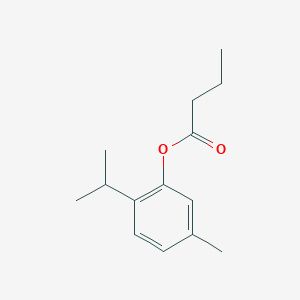
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
